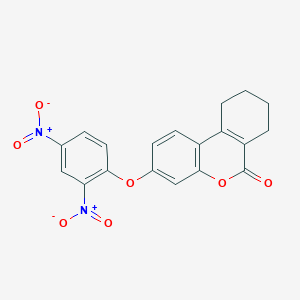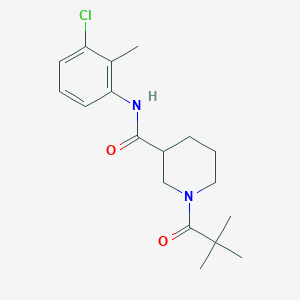![molecular formula C26H22N2O8S B11155932 [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155932.png)
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with a unique structure that combines chromenone and sulfonamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a condensation reaction between a suitable aldehyde and a phenol derivative. The nitro group is introduced via nitration, and the sulfonamide linkage is formed through a sulfonylation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group produces an amine derivative.
科学的研究の応用
Chemistry
In chemistry, [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its chromenone core is known for its fluorescence properties, which can be exploited in imaging studies.
Medicine
Medically, the compound’s sulfonamide group suggests potential applications as an antimicrobial agent. Additionally, its ability to interact with biological targets makes it a candidate for drug development, particularly in cancer and infectious disease research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
2,4-Dibromo-3,6-dimethyl-phenylamine: A brominated aromatic amine with different reactivity and applications.
Sulfamethazine: A sulfonamide antibiotic with a different core structure but similar functional group.
Uniqueness
What sets [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate apart is its combination of a chromenone core and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C26H22N2O8S |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C26H22N2O8S/c1-16-3-10-21(11-4-16)37(33,34)27-14-13-24(29)36-20-9-12-22-23(15-20)35-17(2)25(26(22)30)18-5-7-19(8-6-18)28(31)32/h3-12,15,27H,13-14H2,1-2H3 |
InChIキー |
MPEOXLLJVOPMPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~5~-carbamoyl-N~2~-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine](/img/structure/B11155851.png)
![3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155853.png)
![3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155862.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11155870.png)
![N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide](/img/structure/B11155880.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11155883.png)
![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155888.png)
![1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11155895.png)
![{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid](/img/structure/B11155896.png)

methanone](/img/structure/B11155918.png)
![methyl {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155921.png)

